![molecular formula C15H19NO3S B6262922 (2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid CAS No. 2093463-65-9](/img/no-structure.png)

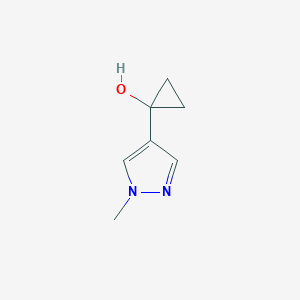

(2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene is a five-membered aromatic ring system, which has emerged as a remarkable entity in organic electronics due to its high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure, and the presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms . Indole is a bicyclic organic compound and an aromatic heterocycle, which is a fragment of many natural organic compounds, which are most frequently found in the indole alkaloid family of compounds .

Direcciones Futuras

Thiophene-based molecules have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth because of their higher charge mobility, extended π-conjugation, and better tuning of band gaps . This suggests that there could be future research opportunities related to this privileged building block in both material sciences and functional supramolecular chemistry .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the acylation of an octahydroindole derivative with a thiophene-3-ylacetic acid derivative.", "Starting Materials": [ "Octahydroindole", "Thiophene-3-ylacetic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Methanol", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Water" ], "Reaction": [ "The thiophene-3-ylacetic acid is activated with DCC in DMF in the presence of DIPEA to form the corresponding acylated intermediate.", "The octahydroindole is then added to the reaction mixture and stirred at room temperature for several hours to allow for the acylation reaction to occur.", "The reaction mixture is then quenched with methanol and the product is isolated by filtration.", "The crude product is then purified by column chromatography using ethyl acetate as the eluent.", "The final product is obtained as a white solid and characterized by NMR and mass spectrometry.", "The product can be converted to its salt form by treatment with HCl or NaOH in water." ] } | |

Número CAS |

2093463-65-9 |

Nombre del producto |

(2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid |

Fórmula molecular |

C15H19NO3S |

Peso molecular |

293.4 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.